molecular formula C19H18ClN3O4 B5420327 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No. B5420327
M. Wt: 387.8 g/mol
InChI Key: BVQRRLVFZYAMMD-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as CNB-001, is a novel compound that has been studied for its potential therapeutic applications. CNB-001 is a benzoxazole derivative that has been shown to have neuroprotective properties in various animal models.

Mechanism of Action

The exact mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood, but it has been proposed that it may act through multiple pathways, including reducing oxidative stress and inflammation, modulating neurotransmitter systems, and enhancing cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and neuronal damage. It has also been shown to improve cognitive function and enhance cellular energy metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in lab experiments is its neuroprotective properties, which can help reduce neuronal damage and improve cognitive function. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test specific hypotheses.

Future Directions

There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, including further studies on its mechanism of action, potential therapeutic applications in other neurological disorders, and optimization of its chemical structure to improve its efficacy and reduce potential side effects.
In conclusion, this compound is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders. Its neuroprotective properties and ability to improve cognitive function make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves several steps, including the reaction of 4-(4-morpholinyl)aniline with 3-chloro-4-fluorobenzoyl chloride to form 4-(4-morpholinyl)-3-chloro-4-fluorobenzamide. This intermediate is then reacted with 2-hydroxybenzoyl chloride to form the final product, this compound.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal models, this compound has been shown to have neuroprotective properties, reducing neuronal damage and improving cognitive function.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-14-11-13(5-6-15(14)22-7-9-26-10-8-22)21-18(24)12-23-16-3-1-2-4-17(16)27-19(23)25/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQRRLVFZYAMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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